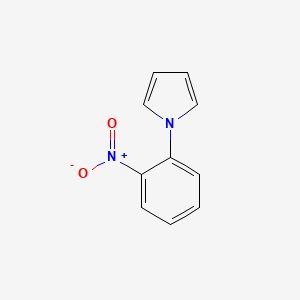

1-(2-Nitrophenyl)pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNRTIQURQZGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334407 | |

| Record name | 1-(2-Nitrophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33265-60-0 | |

| Record name | 1-(2-Nitrophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the Paal-Knorr reaction, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and potential applications in drug development, drawing insights from the established biological activities of related nitrophenylpyrrole derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole-based compounds.

Introduction

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitrophenyl substituent onto the pyrrole ring, as in this compound, significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can modulate the electron density of the pyrrole ring, impacting its engagement with biological targets. This guide will delve into the specifics of this compound, providing a detailed examination of its synthesis, structural confirmation, and potential as a pharmacophore.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 33265-60-0 | [2] |

| Appearance | Yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[3]

Reaction Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds via the formation of a hemiaminal intermediate upon the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic attack and the final dehydration step.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established Paal-Knorr synthesis procedures for similar N-arylpyrroles.[4]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

2-Nitroaniline

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the pyrrole ring. The protons on the pyrrole ring (α and β protons) will appear as multiplets, typically in the range of 6.0-7.5 ppm. The protons on the nitrophenyl ring will appear as a complex multiplet in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ten carbon atoms in the molecule. The pyrrole carbons will resonate at approximately 110-125 ppm. The carbons of the nitrophenyl ring will appear in the 120-150 ppm range, with the carbon bearing the nitro group being the most downfield.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

~3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[5]

-

~1600 cm⁻¹: C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of this compound.[6] Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the bond between the two rings.

| Spectroscopic Data | Expected Values |

| ¹H NMR (ppm) | Pyrrole protons: ~6.0-7.5 (m); Nitrophenyl protons: ~7.0-8.5 (m) |

| ¹³C NMR (ppm) | Pyrrole carbons: ~110-125; Nitrophenyl carbons: ~120-150 |

| IR (cm⁻¹) | ~1520 & ~1340 (NO₂ stretch) |

| MS (m/z) | 188 (M⁺) |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitrophenyl group.

-

Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic attack, primarily at the C2 and C5 positions. However, the electron-withdrawing effect of the nitrophenyl group will deactivate the ring towards electrophilic substitution compared to unsubstituted pyrrole.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up avenues for further functionalization and the synthesis of novel derivatives, such as aminophenylpyrroles, which can serve as precursors to fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the pyrrole ring.

Potential Applications in Drug Development

While specific biological data for this compound is limited in the readily available literature, the broader class of nitrophenylpyrrole and pyrrole derivatives has demonstrated a wide range of pharmacological activities. This suggests potential therapeutic applications for the title compound and its analogs.

Antimicrobial Activity

Pyrrole-containing compounds have been extensively investigated for their antimicrobial properties.[7][8] The presence of a nitro group can sometimes enhance this activity. Nitrophenylpyrrole derivatives have the potential to interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. Further screening of this compound against a panel of bacterial and fungal strains is warranted.

Anti-inflammatory Activity

Certain pyrrole derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The structural features of this compound could allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. In vivo and in vitro assays would be necessary to validate this potential.

Cytotoxic and Anticancer Activity

The cytotoxicity of various substituted pyrroles against cancer cell lines has been reported.[11] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cell proliferation. The nitrophenyl moiety, in particular, is found in several compounds with anticancer properties. Therefore, evaluating the cytotoxic effects of this compound on different cancer cell lines could be a promising area of research.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a synthetically accessible compound with a rich potential for further investigation. This guide has provided a comprehensive framework for its synthesis via the Paal-Knorr reaction and its thorough characterization using modern spectroscopic methods. While direct biological data is currently sparse, the known pharmacological activities of related pyrrole derivatives suggest that this compound and its analogs are promising candidates for future drug discovery efforts in the areas of infectious diseases, inflammation, and oncology. The detailed protocols and compiled data herein serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this intriguing heterocyclic compound.

References

Sources

- 1. crab.rutgers.edu [crab.rutgers.edu]

- 2. This compound | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Nitrophenyl)pyrrole chemical structure and properties

An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Structure, Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. Foundational to its utility, a robust synthetic protocol via nucleophilic aromatic substitution is presented, complete with a mechanistic workflow. Furthermore, this guide explores the compound's reactivity, focusing on its application as a precursor in the iron-catalyzed synthesis of pyrrolo[1,2-α]quinoxalines—a scaffold of significant interest in medicinal chemistry. This guide is intended to serve as a critical resource for scientists leveraging this molecule in synthetic chemistry and drug discovery programs.

Molecular Structure and Identifiers

This compound is an aromatic heterocyclic compound where a pyrrole ring is N-substituted with a 2-nitrophenyl group. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties and reactivity of both aromatic systems.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(o-Nitrophenyl)pyrrole, 2-(1-pyrrolyl)nitrobenzene[2]

-

Canonical SMILES: C1=CC=C(C(=C1)N2C=CC=C2)[O-][1]

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 188.18 g/mol | [1][3] |

| Monoisotopic Mass | 188.058577502 Da | [1] |

| Appearance | Yellow solid or crystals (predicted based on analogs) | [6] |

| Topological Polar Surface Area | 50.8 Ų | [1] |

| XLogP3-AA (logP) | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of NMR, IR, and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct regions.

-

Pyrrole Protons: The α-protons (C2-H, C5-H) and β-protons (C3-H, C4-H) of the pyrrole ring will appear as two distinct triplets, due to coupling with each other. In unsubstituted pyrrole, these appear around 6.7 ppm and 6.2 ppm, respectively.[7] The N-phenyl substitution will cause a downfield shift for both signals.

-

Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will present as a complex multiplet system in the aromatic region (likely between 7.5 and 8.2 ppm). Due to the ortho substitution, they form a coupled ABCD spin system, which can be challenging to resolve into first-order patterns.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Pyrrole Carbons: The α-carbons (C2, C5) of pyrrole typically resonate around 118 ppm, while the β-carbons (C3, C4) appear near 108 ppm.[8] These will be shifted upon N-arylation.

-

Nitrophenyl Carbons: Six distinct signals are expected for the nitrophenyl ring. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the pyrrole nitrogen (C-N) will also be deshielded. The remaining four aromatic carbons will appear in the typical 120-140 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Data from the NIST Chemistry WebBook shows characteristic absorption bands.[2][9]

-

~3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N=O), respectively.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the phenyl and pyrrole rings.

-

~750 cm⁻¹: A strong band indicative of ortho-disubstitution on a benzene ring (C-H out-of-plane bending).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 amu) to give a fragment at m/z = 142, and potential cleavage of the C-N bond between the rings.

Synthesis of this compound

The most direct synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the ortho- and para-positions of the phenyl ring, making the fluorine atom in 1-fluoro-2-nitrobenzene an excellent leaving group.[10] Pyrrole, upon deprotonation, serves as the nucleophile.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a general procedure for the N-arylation of pyrroles.[11]

-

Reagent Preparation: To a solution of pyrrole (1.0 mmol, 1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO, 2 mL) in an oven-dried round-bottom flask, add sodium hydroxide (1.5 mmol, 1.5 equiv.) or potassium hydride (1.1 mmol, 1.1 equiv.).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrrolide anion.

-

Nucleophilic Substitution: Slowly add a solution of 1-fluoro-2-nitrobenzene (1.1 mmol, 1.1 equiv.) in DMSO (1 mL) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated brine solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) to remove residual DMSO, and then with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry is as a precursor for more complex heterocyclic systems. The ortho-disposed pyrrole and nitro functionalities are perfectly positioned for intramolecular cyclization reactions upon reduction of the nitro group.

Synthesis of Pyrrolo[1,2-α]quinoxalines

A key application is the iron-catalyzed transfer hydrogenation and subsequent cyclization to form pyrrolo[1,2-α]quinoxalines.[11] This one-pot reaction is efficient and utilizes an earth-abundant metal catalyst, making it an attractive synthetic route. Pyrrolo[1,2-α]quinoxalines are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Reaction Pathway Diagram

Caption: Iron-catalyzed reductive cyclization of this compound.

Step-by-Step Experimental Protocol

This protocol is based on the literature procedure for the synthesis of pyrrolo[1,2-α]quinoxalines.[11]

-

Setup: In a screw-cap sealed tube, combine this compound (0.5 mmol, 1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 mmol, 3.0 equiv.), and the iron catalyst complex (5 mol%).

-

Solvent: Add an appropriate solvent, such as toluene (2 mL).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolo[1,2-α]quinoxaline product.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via SₙAr and the strategic placement of its functional groups enable its efficient conversion into complex, biologically relevant heterocyclic structures like pyrrolo[1,2-α]quinoxalines. The methodologies outlined in this guide provide researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and apply this compound in their research, particularly within the fields of medicinal chemistry and drug development.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520611, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

UNIS. (n.d.). 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459085, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 341629, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

ResearchGate. (2025). The Synthesis of Pyrroles from Nitroolefins. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

Sources

- 1. This compound | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 33265-60-0 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. echemi.com [echemi.com]

- 6. unis.unyp.cz [unis.unyp.cz]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. rsc.org [rsc.org]

Molecular weight and formula of 1-(2-Nitrophenyl)pyrrole

An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic aromatic compound that holds significant interest for researchers in synthetic chemistry and drug discovery. Structurally, it integrates an electron-rich pyrrole ring with an electron-withdrawing nitrophenyl group, creating a molecule with distinct electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of its core physicochemical properties, established synthesis protocols, spectroscopic signature, chemical behavior, and its emerging role as a precursor and pharmacophore in the development of novel therapeutics. The insights herein are tailored for professionals engaged in chemical research and pharmaceutical development, offering a blend of foundational data and field-proven perspectives.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by a unique set of physical and chemical characteristics that dictate its behavior, handling, and analytical signature.

Chemical Structure

The molecule consists of a pyrrole ring N-substituted with a 2-nitrophenyl group. This ortho-nitro substitution creates steric and electronic effects that influence the molecule's conformation and reactivity.

Caption: Chemical Structure of this compound

Key Data Summary

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Exact Mass | 188.0586 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 33265-60-0 | [1][2] |

| Appearance | Solid (Information based on typical N-aryl pyrroles) | |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=CC=C2)[O-] | [1] |

| InChIKey | UQNRTIQURQZGKL-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrroles is a well-established area of organic chemistry. The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring, which is directly applicable to the formation of this compound.

Paal-Knorr Pyrrole Synthesis: A Proven Approach

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[4][5] The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Causality in Experimental Design:

-

Reactant Choice: 2,5-Hexanedione is a common 1,4-dicarbonyl source. 2-Nitroaniline serves as the nitrogen source and introduces the nitrophenyl moiety in a single step.

-

Catalyst: A catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) or acetic acid is used.[5] This protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. Using a strong acid (pH < 3) is avoided as it can favor the formation of furan byproducts.[4]

-

Solvent: Toluene is often used as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the final dehydrated pyrrole product.

Experimental Protocol: Paal-Knorr Synthesis

Caption: Generalized workflow for the Paal-Knorr synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-nitroaniline, 2,5-hexanedione (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.

-

Heating and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-nitroaniline is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry serve as a self-validating system to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and nitrophenyl protons. The pyrrole protons typically appear as two multiplets around 6-7 ppm.[6][7] The protons on the nitrophenyl ring will appear further downfield in the aromatic region (7-8 ppm) due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[2][8] Expect strong characteristic absorption bands for the nitro group (N-O stretching) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching for the aromatic rings will appear above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 188).[2]

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the electronic interplay between its two constituent rings.

Caption: Electronic properties and predicted reactivity sites of this compound.

-

Pyrrole Ring (Activated): The pyrrole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution (EAS).[9][10] Reactions like halogenation, nitration, and acylation will occur preferentially on the pyrrole ring rather than the nitrophenyl ring. The substitution is directed primarily to the C2 and C5 positions, as the cationic intermediate formed upon attack at these positions is better stabilized by resonance.[9][10][11]

-

Nitrophenyl Ring (Deactivated): The nitro group is a powerful electron-withdrawing group that deactivates the phenyl ring towards electrophilic attack. This deactivation is a cornerstone of its chemical selectivity, effectively "protecting" the phenyl ring and directing reactivity towards the pyrrole moiety.

-

Reduction of the Nitro Group: The nitro group itself is a reactive handle. It can be readily reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is a critical step in drug development, as it converts the precursor into a versatile aniline intermediate, which can be further functionalized to build more complex molecular architectures.

Applications in Drug Discovery and Development

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry.[12][13] this compound serves as a valuable building block in this context for several reasons.

-

Pyrrole as a Privileged Scaffold: The pyrrole core is present in numerous FDA-approved drugs and biologically active molecules, including atorvastatin (Lipitor) and sunitinib (Sutent).[14] Its ability to participate in hydrogen bonding and its specific geometry make it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[13][14]

-

Bioisosteric Replacement: The pyrrole ring is often used as a bioisostere for other aromatic rings, allowing chemists to fine-tune a drug candidate's properties, such as solubility, metabolism, and target affinity.

-

Precursor to Fused Heterocycles: The ortho-disposition of the pyrrole and nitro groups allows for intramolecular cyclization reactions after reduction of the nitro group. This strategy is used to synthesize complex, fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which have been investigated for anticancer and antimicrobial activities.[15]

-

Antimicrobial and Anticancer Potential: Both the pyrrole nucleus and nitroaromatic compounds have been independently studied for their therapeutic potential.[5][12][13] Compounds incorporating these motifs are frequently screened for activity against various pathogens and cancer cell lines. For example, N-arylpyrrole derivatives have shown promise as antibacterial agents.[12]

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for N-aryl pyrroles and nitroaromatic compounds.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18] An eyewash station and safety shower should be readily accessible.[16]

-

Handling: Avoid contact with skin and eyes.[16] Prevent dust formation and inhalation. Do not ingest. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[16][19]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]

-

Skin: Wash off immediately with soap and plenty of water.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[16]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][2][8]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole. Retrieved from [Link][16]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Retrieved from [Link][5]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][4]

-

Chem Zipper. (2020). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved from [Link][9]

-

Chemistry Steps. (n.d.). Electrophilic Substitution in Pyrrole. Retrieved from [Link][10]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link][13]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Retrieved from [Link][12]

-

Rasayan Duniya. (2020). Electrophilic Substitution reactions of Pyrrole (part -1). YouTube. Retrieved from [Link][11]

-

NIH. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Library of Medicine. Retrieved from [Link][15]

Sources

- 1. This compound | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. youtube.com [youtube.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 13. scitechnol.com [scitechnol.com]

- 14. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 15. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, reactivity, and potential applications. The content is structured to deliver not only procedural details but also the underlying scientific principles that govern its chemistry.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyrrole moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrrole | [PubChem][1] |

| CAS Number | 33265-60-0 | [NIST][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [NIST][2] |

| Molecular Weight | 188.18 g/mol | [PubChem][1] |

| Appearance | (Typically) Yellow solid | General Knowledge |

| InChI | InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | [NIST][2] |

| SMILES | C1=CC=C(C(=C1)N2C=CC=C2)[O-] | [PubChem][1] |

Strategic Synthesis Methodologies

The synthesis of N-arylpyrroles, including this compound, can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and functional group tolerance. The primary approaches involve forming the pyrrole ring second (e.g., Paal-Knorr synthesis) or forming the C-N bond last (e.g., Ullmann condensation, Buchwald-Hartwig amination).

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[3][4]

Causality of Experimental Choice: This method is advantageous due to its convergent nature, bringing together two key fragments to rapidly assemble the heterocyclic core. The reaction is typically acid-catalyzed, which facilitates the initial nucleophilic attack of the amine on the carbonyl and the subsequent dehydration steps.[5] The use of 2-nitroaniline as the amine source directly installs the desired nitrophenyl substituent.

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 equiv) in glacial acetic acid, add 2-nitroaniline (1.1 equiv).

-

Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The purity of the product can be confirmed by its melting point and spectroscopic analysis (NMR, IR, MS), which should match reference data. The disappearance of starting materials as monitored by TLC provides a reliable in-process check.

Modern Cross-Coupling Strategies

Modern palladium- and copper-catalyzed cross-coupling reactions provide powerful alternatives for forming the C-N bond between a pre-formed pyrrole ring and an aryl halide.

The Ullmann condensation is a copper-catalyzed reaction ideal for coupling aryl halides with N-H containing compounds, including pyrrole.[1] This method is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as the nitro group in 2-chloronitrobenzene or 2-fluoronitrobenzene.

Causality of Experimental Choice: This reaction is a robust and often cost-effective method, utilizing a copper catalyst. The high temperatures traditionally required can be a limitation, but the activation provided by the ortho-nitro group facilitates the nucleophilic substitution mechanism.

Experimental Protocol: Ullmann-Type Synthesis

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine pyrrole (1.2 equiv), 1-fluoro-2-nitrobenzene (1.0 equiv), potassium carbonate (K₂CO₃) as the base (2.0 equiv), and copper(I) iodide (CuI) as the catalyst (0.1 equiv) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

-

Execution: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation due to its high efficiency and broad substrate scope.[6]

Causality of Experimental Choice: This methodology offers milder reaction conditions compared to the Ullmann condensation and often provides higher yields with lower catalyst loadings. The choice of phosphine ligand is critical for the catalytic cycle's efficiency, with bulky, electron-rich ligands like XPhos or RuPhos often being optimal.[7]

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 3 mol%), and a base (e.g., NaOtBu, 1.2 equiv).

-

Addition of Reagents: Add 1-fluoro-2-nitrobenzene (1.0 equiv) and pyrrole (1.1 equiv) to the tube.

-

Solvent and Execution: Add anhydrous toluene as the solvent. Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue via flash column chromatography.[7]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the structure and purity of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | Aromatic Protons (Nitrophenyl): Four protons in the range of δ 7.5-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) characteristic of an ortho-disubstituted benzene ring. Pyrrole Protons: Two sets of equivalent protons. The α-protons (adjacent to N) are expected around δ 7.0-7.2 ppm (triplet), and the β-protons are expected around δ 6.3-6.5 ppm (triplet).[8] |

| ¹³C NMR | Aromatic Carbons (Nitrophenyl): Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the pyrrole nitrogen (C-N) will also be downfield. Other aromatic carbons will appear in the typical δ 120-140 ppm range. Pyrrole Carbons: Two signals are expected for the pyrrole ring: α-carbons (C2/C5) around δ 122 ppm and β-carbons (C3/C4) around δ 110 ppm. |

| IR Spectroscopy | N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[2][9] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 188. Fragmentation: Characteristic fragmentation may involve the loss of the nitro group (-NO₂, m/z = 142) and subsequent fragmentation of the resulting radical cation.[1] |

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in the chemical reactivity of its nitro group. The pyrrole ring itself is relatively electron-rich, but the N-aryl substituent can modulate its participation in electrophilic aromatic substitution reactions.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 2-(1H-pyrrol-1-yl)aniline. This transformation is a gateway to a vast array of complex heterocyclic structures.

Causality of Experimental Choice: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a clean and efficient method for this reduction. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective and can be more practical for smaller-scale laboratory synthesis.

Caption: Reduction of the nitro group to form a key aniline intermediate.

Cyclization Reactions of 2-(1H-Pyrrol-1-yl)aniline

The resulting aniline is a versatile precursor for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. For instance, condensation with appropriate reagents can lead to the formation of pyrrolo[1,2-a]quinoxalines, a scaffold found in various bioactive compounds.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, the pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][11] Derivatives originating from this compound are explored for a range of therapeutic targets.

-

Anticancer Agents: The pyrrolo[1,2-a]quinoxaline core, accessible from this compound, is a key feature in compounds designed as kinase inhibitors and DNA intercalating agents.[10]

-

Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design.[12]

-

Antibacterial Agents: The pyrrole moiety is present in several natural and synthetic antibacterial compounds. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide has been studied for its antitubercular activity.[13]

The synthetic accessibility and the potential for diverse functionalization make this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal.

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its preparation via established methods like the Paal-Knorr synthesis or modern cross-coupling reactions is well-understood and provides reliable access to this versatile intermediate. The true value of this compound is realized in its subsequent transformations, particularly the reduction of its nitro group, which opens the door to a rich chemistry of fused heterocyclic systems with significant potential in medicinal chemistry and materials science. This guide has provided the core technical knowledge required for the synthesis, characterization, and strategic application of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Chandrasekhar, S., Rajaiah, G., & Srihari, P. (2001). Tetrahedron, 42(37), 6599-6601.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1).

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Fares, M., et al. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Retrieved from [Link]

-

Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved from [Link]

-

Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

National Institutes of Health. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Institute. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of N-Aryl Pyrroles: Strategies and Mechanistic Insights

Executive Summary: The N-aryl pyrrole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs and functional organic materials.[1][2][3][4] Its synthesis, therefore, is a topic of critical importance for researchers in drug development and chemical synthesis. This guide provides an in-depth exploration of the principal synthetic pathways to N-aryl pyrroles, balancing classical condensation reactions with modern transition-metal-catalyzed methods. We delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices, providing detailed, actionable protocols, and presenting comparative data to guide methodological selection. This document is designed to serve as a technical resource for scientists, enabling them to navigate the complexities of N-aryl pyrrole synthesis with confidence and scientific rigor.

Introduction: The Enduring Significance of N-Aryl Pyrroles

The pyrrole ring is a fundamental nitrogen-containing heterocycle, but its fusion with an aryl group at the nitrogen atom (N-aryl) gives rise to a privileged scaffold with profound implications in pharmacology and materials science.[2][3][4] In medicine, this structural unit is present in a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[5][6] The atorvastatin molecule (Lipitor), a landmark cholesterol-lowering drug, prominently features an N-aryl pyrrole core.

The synthesis of these vital compounds has evolved significantly. Early methods relied on classical condensation reactions, which, while still relevant, often required harsh conditions. The advent of transition-metal catalysis has revolutionized the field, offering milder, more versatile, and highly efficient routes. This guide will systematically explore the most powerful and widely adopted of these methods.

Classical Condensation Strategies: Building from the Basics

Condensation reactions represent the historical foundation of pyrrole synthesis. These methods construct the pyrrole ring by forming two new carbon-nitrogen bonds, typically through the reaction of a primary aromatic amine with a dicarbonyl compound.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most direct and atom-economical method for preparing N-aryl pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, usually under acidic conditions.[7][8][9][10]

Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12][13][14] The use of a weak acid, like acetic acid, is crucial as it facilitates the reaction without promoting the formation of furan side products, which can occur under strongly acidic conditions (pH < 3).[9][10]

Caption: Mechanism of the Paal-Knorr synthesis of N-aryl pyrroles.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [11][15]

-

Reagents: In a 25 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol).

-

Solvent & Catalyst: Add glacial acetic acid (10 mL).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water.

-

Isolation: Collect the precipitated solid product by vacuum filtration and wash with water.

-

Purification: Recrystallize the crude product from a methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole as a crystalline solid.

Data Summary: Paal-Knorr Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | Acetic Acid | Reflux | 1 | >90 | [11] |

| FeCl₃ | Water | 25 | 2 | 85-95 | [16] |

| Montmorillonite K10 | None | 25 | 0.5 | 92 | [10] |

| Microwave (AcOH) | Ethanol | 80 | 0.25 | >90 | [11] |

This table illustrates the versatility of the Paal-Knorr synthesis, from classical reflux conditions to modern, greener alternatives like water-based systems and microwave assistance.[10][11]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary aromatic amine.[7][17][18] This method offers access to polysubstituted pyrroles that may not be readily available through the Paal-Knorr route.

Mechanism and Rationale: The reaction begins with the formation of an enamine from the β-ketoester and the aromatic amine.[17] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final N-aryl pyrrole product.[17][19] The choice of base is critical to facilitate the initial enamine formation and the final elimination steps.

Caption: General workflow for the Hantzsch N-aryl pyrrole synthesis.

Modern Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has opened new frontiers in N-aryl pyrrole synthesis, providing unparalleled scope and functional group tolerance. These methods typically involve the direct coupling of a pyrrole (or its salt) with an aryl halide or equivalent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[20][21] Its application to the N-arylation of pyrrole has become a go-to method in pharmaceutical and academic laboratories.

Mechanism and Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[20][22] Key steps include:

-

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.

-

Ligand Exchange/Coordination: The pyrrole anion displaces a ligand on the Pd(II) complex.

-

Reductive Elimination: The N-aryl pyrrole product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[22]

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[23] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations utilize catalytic amounts of copper with specific ligands, enabling the reaction under much milder conditions.[23][24]

Mechanism and Rationale: The precise mechanism of the modern Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle.[23] The reaction is initiated by the coordination of the pyrrole and the aryl halide to a copper(I) center, followed by oxidative addition to form a copper(III) intermediate. Reductive elimination then yields the N-aryl pyrrole and regenerates the active copper(I) catalyst.[23] This pathway offers a more cost-effective alternative to palladium-catalyzed methods.

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of Pyrrole

-

Setup: To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), pyrrole (67 mg, 1.0 mmol), and iodobenzene (204 mg, 1.0 mmol).

-

Solvent: Add DMSO (2 mL) under an argon atmosphere.

-

Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 1-phenylpyrrole.

Data Summary: Comparison of Modern Coupling Methods

| Method | Metal | Typical Ligand | Temperature (°C) | Scope | Key Advantage |

| Buchwald-Hartwig | Pd | Buchwald phosphines | 80-110 | Very Broad | High functional group tolerance |

| Ullmann | Cu | Phenanthroline, Proline | 100-140 | Good | Cost-effective |

| C-H Activation | Rh, Pd | Various | 100-150 | Emerging | Atom economy, avoids pre-functionalization |

This table provides a high-level comparison to aid researchers in selecting the most appropriate method for their specific synthetic challenge.[21][24][25][26]

Alternative and Emerging Strategies

While condensation and cross-coupling reactions are the workhorses of N-aryl pyrrole synthesis, other valuable methods exist for specific applications.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for constructing the pyrrole ring from tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone or ester.[27][28][29] It proceeds via a [3+2] cycloaddition mechanism.[28][29] While it doesn't directly install an N-aryl group, the resulting N-unsubstituted pyrrole can be readily arylated in a subsequent step, providing access to complex substitution patterns not easily achieved by other means.

Conclusion and Future Outlook

The synthesis of N-aryl pyrroles is a mature yet continually evolving field. Classical methods like the Paal-Knorr synthesis remain indispensable for their simplicity and efficiency in specific cases.[10] However, the landscape has been reshaped by the advent of transition-metal catalysis, with Buchwald-Hartwig and modern Ullmann reactions providing unprecedented versatility and scope.[21][23]

The future of N-aryl pyrrole synthesis will likely focus on enhancing sustainability and efficiency. The development of C-H activation strategies, which forge C-N bonds directly from unfunctionalized arenes and pyrroles, represents a major step towards ideal atom economy.[25][30][31] Furthermore, advances in photoredox and electrocatalysis may offer even milder and more selective pathways. For the practicing scientist, a thorough understanding of the diverse methods presented in this guide is essential for the strategic and successful synthesis of these critically important molecules.

References

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Copper-catalyzed free-radical C–H arylation of pyrroles. RSC Publishing. [Link]

-

β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters. [Link]

-

Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. PubMed. [Link]

-

Hantzch synthesis of pyrrole. Química Organica.org. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Catalytic C–H Activation of Indoles and Pyrroles. ChemistryViews. [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

A Novel Enzyme-Catalyzed Synthesis of N-substituted Pyrrole Derivatives. PubMed. [Link]

-

Mechanism of Hantzsch synthesis of Pyrrole. YouTube. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

-

Recent Advancements in Pyrrole Synthesis. PubMed - NIH. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews. [Link]

-

Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

-

Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and... ResearchGate. [Link]

-

Synthesis of pyrroles catalyzed by MIL-53(Al) via Paal-Knorr reaction under mild condition. ResearchGate. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

(PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central - NIH. [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 2. scitechnol.com [scitechnol.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. scispace.com [scispace.com]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrole synthesis [organic-chemistry.org]

- 17. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 18. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 19. youtube.com [youtube.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. youtube.com [youtube.com]

- 23. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Copper-catalyzed free-radical C–H arylation of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 31. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 1-(2-Nitrophenyl)pyrrole

This guide provides a comprehensive technical overview for the synthesis of 1-(2-Nitrophenyl)pyrrole, a valuable building block in medicinal chemistry and materials science. We will delve into the Paal-Knorr synthesis, a classic and robust method for constructing the pyrrole ring, focusing on its specific application for N-aryl pyrroles bearing deactivating groups. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind key experimental parameters.

Introduction: The Significance of the Pyrrole Scaffold and the Paal-Knorr Synthesis

The pyrrole ring is a privileged five-membered aromatic heterocycle found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in drug design. The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for preparing substituted pyrroles.[2][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[4][5] Its appeal lies in its operational simplicity, the accessibility of starting materials, and generally good yields.[1]

This guide focuses on the synthesis of this compound, which presents a unique challenge due to the electronically deactivated nature of the starting amine, 2-nitroaniline. Understanding the nuances of the Paal-Knorr reaction mechanism is key to overcoming this challenge and achieving a successful synthesis.

Mechanistic Insights: A Step-by-Step Look at Pyrrole Formation

The Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine is a well-elucidated process that proceeds through several key steps.[2][6] In our target synthesis, the 1,4-dicarbonyl compound, succinaldehyde, is conveniently generated in situ from its stable precursor, 2,5-dimethoxytetrahydrofuran.

In Situ Generation of Succinaldehyde

The synthesis commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This cyclic acetal is stable and easy to handle, unlike succinaldehyde which is prone to polymerization. The presence of an acid catalyst, such as glacial acetic acid, protonates the methoxy groups, converting them into good leaving groups (methanol). This is followed by the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water (present in the glacial acetic acid or added in small amounts). This process is repeated for the second methoxy group to yield succinaldehyde, the required 1,4-dicarbonyl compound.

The Paal-Knorr Condensation Cascade

The core of the synthesis is the condensation of the in situ-generated succinaldehyde with 2-nitroaniline. The currently accepted mechanism involves the following key transformations:[2][4]

-

Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-nitroaniline) on one of the protonated carbonyl groups of succinaldehyde. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and results in a cyclic hydroxylated pyrrolidine derivative.[1][6]

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring.

The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, which can slow down the initial steps of the reaction. However, studies have shown that the nitro group can have a positive effect on the overall reaction rate, suggesting it may influence the basicity of the imine intermediate in a way that favors cyclization.[5] Consequently, forcing conditions such as higher temperatures and the use of a solvent that also acts as a catalyst, like glacial acetic acid, are often employed to drive the reaction to completion.

Visualizing the Synthesis

Reaction Mechanism Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Paal-Knorr procedures, with specific considerations for the use of a deactivated aniline.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Quantity | Moles (mmol) |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | - | 1.38 g | 10.0 |